molecular formula C7H3N3S B8508412 3-(2-Pyrimidyl)Thio-2-Propynenitrile

3-(2-Pyrimidyl)Thio-2-Propynenitrile

Cat. No.: B8508412
M. Wt: 161.19 g/mol
InChI Key: IDUCPMNZGXARLP-UHFFFAOYSA-N
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Description

3-(2-Pyrimidyl)Thio-2-Propynenitrile is a sulfur-containing heterocyclic compound featuring a pyrimidine ring linked via a thioether group to a propargyl nitrile moiety. Its structural uniqueness lies in the combination of electron-deficient pyrimidine and the reactive nitrile group, which facilitates diverse chemical interactions.

Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

3-pyrimidin-2-ylsulfanylprop-2-ynenitrile

InChI

InChI=1S/C7H3N3S/c8-3-1-6-11-7-9-4-2-5-10-7/h2,4-5H

InChI Key

IDUCPMNZGXARLP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SC#CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 3-(2-Pyrimidyl)Thio-2-Propynenitrile analogs vary significantly depending on substituent placement, ring systems, and lipophilicity. Below is a detailed comparison based on evidence from antibacterial, receptor agonism, and cytotoxic studies.

Antibacterial Activity

Table 1: MIC Values of 2-Pyrimidyl Derivatives Against Gram-Positive Bacteria

Compound Structure MIC (μM) vs. S. aureus MIC (μM) vs. B. subtilis Reference Compound (MIC)
CD-9 CIPRO + 2-pyrimidyl (Ar) 0.9 0.3 CIPRO (2.2 μM)
CD-10 CIPRO + α-phenyl + 2-pyrimidyl (Ar) 0.4 0.1 CIPRO (0.3 μM)
ND-10 NOR + α-phenyl + 2-pyrimidyl (Ar) N/A 2.0 NOR (1.5 μM)
  • Key Findings: The 2-pyrimidyl group enhances antibacterial activity when attached to the fluoroquinolone core (CIPRO derivatives). CD-10, with an additional α-phenyl group, showed the lowest MIC (0.1 μM) against B. subtilis, outperforming CIPRO . In NOR derivatives, the α-phenyl group reduced activity compared to CIPRO analogs, suggesting steric hindrance or lipophilicity trade-offs .
Receptor Agonist Activity and Lipophilicity

Table 2: EC50 and Lipophilicity of 2-Pyrimidyl Derivatives

Compound Substituent Position EC50 (nM) ClogP
16 2-pyrimidyl on tropine ring nitrogen 130 High
17 Modified 2-pyrimidyl on tropine 250 Moderate
23 2-pyrimidyl on piperidine nitrogen 44 Low
15 Carbamate + 2-pyrimidyl 12 3.8
  • Key Findings :
    • Substitution on the piperidine ring (compound 23) improved agonistic activity (EC50 = 44 nM) compared to tropine ring derivatives (EC50 = 130–250 nM), likely due to reduced steric constraints .
    • Compound 15, with a carbamate linker, achieved the highest potency (EC50 = 12 nM) and optimal ClogP (3.8), underscoring the importance of balanced lipophilicity .
Cytotoxic Activity

Table 3: Cytotoxicity of 2-Pyrimidyl Derivatives

Compound Substituent IC50 (μM) vs. MCF-7 IC50 (μM) vs. K562
3m N-(2-pyrimidyl) 38 >100
3n N-(1-benzyl-2-ethyl-4-nitroimidazol-5-yl) 20 9
  • Bulky substituents may improve membrane permeability or target binding in specific cancer cell lines .

Structure-Activity Relationship (SAR) Insights

Substituent Position : Activity is highly sensitive to the position of the 2-pyrimidyl group. Piperidine ring substitutions (e.g., compound 23) outperform tropine derivatives due to better receptor fit .

Lipophilicity Balance : Optimal ClogP (~3.8) maximizes receptor binding (compound 15) while avoiding toxicity . Excessive lipophilicity (e.g., α-phenyl in ND-10) may reduce antibacterial efficacy .

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